Product packaging for 3-Nitroquinoline-2-carbonitrile(Cat. No.:CAS No. 102170-61-6)

3-Nitroquinoline-2-carbonitrile

Cat. No.: B027305
CAS No.: 102170-61-6
M. Wt: 199.17 g/mol
InChI Key: NIYRSXCXRBMWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Nitroquinoline-2-carbonitrile is a multifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: a quinoline scaffold and a nitrile group, which together make it a valuable precursor for synthesizing novel bioactive molecules. The quinoline core is a privileged structure in drug design, known for its diverse pharmacological activities. The nitrile group (-CN) is a versatile functional group that can enhance binding affinity to biological targets through hydrogen bonding and dipole interactions, improve metabolic stability, and fine-tune the molecule's electronic properties and solubility . The nitro group adds further synthetic utility, as it can be readily transformed into other functional groups, such as amines, facilitating the construction of complex chemical libraries. Research applications for this compound and its derivatives primarily focus on the development of new therapeutic agents. Quinoline-3-carbonitrile analogs have been extensively studied as potential dual EGFR/HER-2 inhibitors for anticancer research, showing promising antiproliferative activity against various human cancer cell lines . Furthermore, similar quinoline-carbonitrile structures have demonstrated potential as antibacterial agents , with studies indicating interaction with targets like DNA gyrase . Researchers utilize this compound as a key building block in multicomponent reactions and for the synthesis of more complex, functionally diverse nitrogen-containing heterocycles. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5N3O2 B027305 3-Nitroquinoline-2-carbonitrile CAS No. 102170-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitroquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-9-10(13(14)15)5-7-3-1-2-4-8(7)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYRSXCXRBMWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628593
Record name 3-Nitroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-61-6
Record name 3-Nitroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Elucidation of Reaction Pathways

General Synthetic Strategies for 3-Nitroquinoline-2-carbonitrile and its Precursors

The synthesis of this compound can be approached through several strategic routes. These strategies often involve either the construction of the quinoline (B57606) ring system from acyclic precursors or the modification of a pre-existing quinoline scaffold. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

Multi-Step Synthetic Sequences and Optimization

Multi-step synthesis provides a robust and controlled approach to complex molecules like this compound. These sequences allow for the purification of intermediates at each stage, ensuring high purity in the final product. A common multi-step strategy involves the initial synthesis of a quinoline-2-carbonitrile core, followed by a regioselective nitration step.

Computer-aided synthesis planning (CASP) tools can be employed to devise and optimize such multi-step routes by analyzing vast reaction databases to identify the most efficient disconnections and reaction conditions. The optimization process focuses on improving yields, reducing the number of steps, and utilizing milder, more environmentally friendly reagents.

A hypothetical multi-step sequence could begin with the synthesis of Quinoline-2-carbonitrile itself, which can then be subjected to nitration. The challenge lies in controlling the position of the incoming nitro group.

StepTransformationReagents/ConditionsPurpose
1Quinoline SynthesisVaries (e.g., Friedländer, Skraup)Construction of the core quinoline ring.
2Cyanatione.g., Reissert reactionIntroduction of the carbonitrile group at the 2-position.
3NitrationNitrating agent (e.g., Acetyl nitrate)Introduction of the nitro group at the 3-position. elsevierpure.com
4PurificationChromatography, RecrystallizationIsolation of the pure target compound.

One-Pot and Multicomponent Reactions for Nitroquinoline Derivatives

In contrast to linear, multi-step syntheses, one-pot and multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecular scaffolds. nih.govnih.gov MCRs combine three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. nih.gov This strategy is advantageous for its operational simplicity, reduced solvent waste, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov

For the synthesis of substituted quinoline-3-carbonitriles, a one-pot, four-component reaction can be employed. A typical example involves the condensation of an aromatic aldehyde, malononitrile, an active methylene compound (like 1-tetralone), and a nitrogen source such as ammonium acetate. mdpi.com This approach assembles the highly substituted quinoline ring in a single, efficient step. While not directly yielding the 3-nitro derivative, this method is crucial for synthesizing precursors that could be subsequently nitrated.

Table 2: Example of a Multicomponent Reaction for a Quinoline-3-Carbonitrile Derivative mdpi.com

Component 1 Component 2 Component 3 Component 4 Catalyst Product Type

Cyclization-Based Approaches in this compound Synthesis

Cyclization reactions are fundamental to the formation of the quinoline ring system. A notable modern approach involves a visible-light-mediated iminyl radical cyclization. acs.org This method uses precursors such as 2-(azidomethyl)-3-aryl-prop-2-enenitriles, which upon irradiation in the presence of a bromine radical source like N-bromosuccinimide (NBS), generate an iminyl radical. acs.org This radical then undergoes an intramolecular cyclization by attacking the ortho-position of the aryl ring, leading to the formation of the quinoline-3-carbonitrile skeleton after rearomatization. acs.org This photochemical strategy can be adapted for continuous-flow systems, offering advantages in safety and scalability. acs.org

Key Features of Iminyl Radical Cyclization: acs.org

Initiation: Visible light irradiation of N-bromosuccinimide (NBS).

Key Intermediate: Iminyl radical.

Ring Closure: Intramolecular ortho-attack on the aryl ring.

Product: Quinoline-3-carbonitrile derivatives.

Regioselective Nitration Protocols for Quinoline Ring Systems

The introduction of a nitro group at a specific position on the quinoline ring is a significant synthetic challenge due to the multiple available positions for electrophilic substitution. Direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351). google.com Achieving substitution at the 3-position requires specialized protocols.

A highly effective method for the regiospecific nitration of quinoline at the 3-position is achieved via a Reissert compound intermediate. elsevierpure.com In this process, quinoline is first converted to its Reissert compound, 1-benzoyl-2-cyano-1,2-dihydroquinoline. elsevierpure.com Treatment of this intermediate with acetyl nitrate leads to the selective introduction of a nitro group at the 3-position. elsevierpure.com Subsequent hydrolysis of the resulting nitro-Reissert compound with concentrated hydrochloric acid removes the benzoyl and cyano groups from the nitrogen and C-2 position respectively, while affording the desired 3-nitroquinoline. elsevierpure.com This method provides a reliable pathway to a precursor for this compound.

Table 3: Regioselective Nitration via Reissert Compound elsevierpure.com

Starting Material Key Intermediate Nitrating Agent Key Transformation Final Product (after hydrolysis)

Mechanistic Investigations of this compound Formation and Related Transformations

Understanding the reaction mechanisms is paramount for controlling reaction outcomes and developing new synthetic routes. The formation of the quinoline ring, a core transformation, is often achieved through cyclocondensation reactions with well-studied mechanisms.

Friedländer-Type Cyclocondensation Mechanisms and Variations

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (an active methylene compound), typically under acid or base catalysis. organic-chemistry.orgalfa-chemistry.com

Two primary mechanistic pathways are proposed for the Friedländer synthesis wikipedia.org:

Aldol Condensation First: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl aldehyde/ketone and the active methylene compound. researchgate.net The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to form the aromatic quinoline ring. wikipedia.orgresearchgate.net

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl compound and the carbonyl of the active methylene compound. wikipedia.org This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the quinoline product. wikipedia.org

A significant variation of this method addresses the limited availability of 2-aminobenzaldehyde derivatives. mdpi.com This modified process involves the in situ reduction of more readily available 2-nitrobenzaldehydes using reagents like iron powder in acetic acid. mdpi.com The resulting 2-aminobenzaldehyde is not isolated but immediately reacts with an active methylene compound present in the same pot to undergo a domino nitro reduction-Friedländer heterocyclization, affording the substituted quinoline in high yield. mdpi.com

Table 4: Compound Names Mentioned

Compound Name
1,10-phenanthroline
1-benzoyl-2-cyano-1,2-dihydroquinoline
1-tetralone
2-(azidomethyl)-3-aryl-prop-2-enenitriles
2-aminoaryl aldehyde
2-aminoaryl ketone
2-aminobenzaldehyde
3-Nitroquinoline
This compound
5-nitroquinoline
8-aminoquinoline
8-hydroxyquinoline
8-nitroquinoline
Acetic acid
Acetyl nitrate
Ammonium acetate
Benzoyl chloride
Hydrochloric acid
Iron
Malononitrile
N-bromosuccinimide (NBS)
Nitric acid
Pyridine-2,3-dicarboxylic acid
Quinoline
Quinoline-2-carbonitrile

Proposed [2+4] Cycloaddition Mechanisms in Quinoline Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, and its variations are powerful tools for the construction of the quinoline core. In the context of synthesizing nitroquinolines, specific methodologies have been developed. One such approach involves the copper-catalyzed reaction between nitro-olefins and anthranils. This reaction proceeds via a [4+2] cycloaddition mechanism to yield 3-nitroquinolines. The process is notable for its ability to form biologically significant heterocycles under mild conditions. A broad range of substituted nitro-olefins and anthranils can be utilized, leading to a diverse series of 3-nitroquinolines in high yields, typically ranging from 81% to 93%.

The general mechanism involves the anthranil serving as the 4π component and the nitro-olefin as the 2π component. The copper catalyst activates the substrates, facilitating the cycloaddition. Subsequent aromatization leads to the stable quinoline ring system. While this method is established for 3-nitroquinolines, its direct application to produce the 2-carbonitrile derivative would depend on the appropriate choice of a substituted nitro-olefin precursor that incorporates the nitrile functionality or a precursor that allows for its subsequent introduction.

Radical Addition and Cascade Reaction Pathways

Radical cascade reactions offer an efficient pathway for the synthesis of complex cyclic systems. The cyano group, present in this compound, is a valuable functional group that can act as a radical acceptor in such cascade reactions. rsc.org These reactions provide a versatile tool for constructing various important heterocycles and carbocycles, rapidly building molecular complexity. rsc.org

A hypothetical radical cascade pathway to this compound could involve the generation of a radical that adds to a suitable precursor containing the cyano group. The resulting radical intermediate could then undergo a series of intramolecular reactions, or a cascade, to form the quinoline ring system. The nitro group would be introduced either on the starting material or at a later stage in the synthetic sequence. Such synthetic strategies open new avenues for the rapid construction of complex molecules like this compound.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines and Competitive Reactions

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a key method for the functionalization of electron-deficient aromatic rings, such as nitroquinolines. nih.gov This reaction allows for the direct replacement of a hydrogen atom with a nucleophile, which is particularly useful for introducing substituents onto the quinoline core. wikipedia.org The VNS reaction typically involves the use of a carbanion that has a leaving group on the carbanionic center. organic-chemistry.org

The mechanism of VNS in nitroquinolines involves the addition of the nucleophile to the electron-deficient ring, forming a σ-adduct. wikipedia.org This is followed by a base-induced β-elimination of a leaving group from the adduct, which restores the aromaticity of the ring. The nitro group plays a crucial role in activating the ring towards nucleophilic attack. nih.gov

In the synthesis and functionalization of nitroquinolines, VNS can compete with other nucleophilic substitution reactions, such as SNAr (Nucleophilic Aromatic Substitution) of a halogen. However, VNS is often faster than SNAr, except in cases where a highly activating leaving group like fluoride is present at the ortho or para position to the nitro group. organic-chemistry.org The choice of reaction conditions, including the base and solvent, is critical for achieving the desired outcome and minimizing side reactions. organic-chemistry.org For instance, the direct amination of nitroquinoline derivatives has been successfully achieved using VNS. nih.gov

Table 1: Comparison of VNS and SNAr Reactions in Nitroquinolines

Feature Vicarious Nucleophilic Substitution (VNS) Nucleophilic Aromatic Substitution (SNAr)
Leaving Group Hydrogen atom on the aromatic ring A good leaving group (e.g., halide) on the aromatic ring
Nucleophile Carbanion with a leaving group at the nucleophilic center A strong nucleophile
Key Intermediate σ-adduct Meisenheimer complex (a resonance-stabilized σ-adduct)
Driving Force Restoration of aromaticity via β-elimination Restoration of aromaticity via expulsion of the leaving group
Competitive Nature Often proceeds faster than SNAr of halogens (except fluorine) Can be a competing pathway if a suitable leaving group is present

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic rings that are substituted with strong electron-withdrawing groups, such as the nitro group found in this compound. wikipedia.orgpressbooks.pub This reaction involves the displacement of a good leaving group, typically a halide, by a nucleophile. wikipedia.org

The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the quinoline ring is restored.

The presence of the nitro group is crucial for the feasibility of the SNAr reaction, as it activates the ring towards nucleophilic attack. wikipedia.org The position of the nitro group relative to the leaving group is also important, with ortho and para positions providing the most significant activation through resonance stabilization of the Meisenheimer intermediate.

Intramolecular Cycloaddition Reactions (e.g., Huisgen Azide-Alkyne Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a widely used reaction for the synthesis of 1,2,3-triazoles. wikipedia.org The intramolecular version of this reaction is a powerful tool for constructing fused heterocyclic systems. rsc.org This strategy involves a molecule containing both an azide and an alkyne functionality, which then undergo an intramolecular cycloaddition to form a new ring fused to the existing molecular framework.

While the direct synthesis of this compound via an intramolecular Huisgen cycloaddition is not a standard method, this reaction is highly relevant for the synthesis of complex quinoline derivatives. For instance, a quinoline scaffold could be functionalized with an azide and an alkyne group, which could then undergo an intramolecular cycloaddition to create a triazole-fused quinoline system. Notably, unlike many intermolecular versions of this reaction, intramolecular Huisgen cycloadditions can often proceed smoothly without the need for a metal catalyst. rsc.org

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules. In the synthesis of this compound and its analogs, various catalytic approaches can be envisioned.

Cesium-Catalyzed Transformations

Cesium and its compounds, particularly cesium carbonate (Cs₂CO₃), have emerged as effective catalysts in a range of organic transformations. An efficient protocol for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide has been developed using a catalytic amount of cesium carbonate. researchgate.net This reaction demonstrates the utility of cesium catalysis in the synthesis of nitrogen-containing heterocycles.

While this specific example does not produce a quinoline, it highlights the potential of cesium catalysis in reactions involving benzonitrile precursors. A similar catalytic system could potentially be adapted for the synthesis of this compound, for instance, in a cyclization reaction involving a suitably substituted 2-aminobenzonitrile derivative. The catalytic activity of cesium carbonate is often attributed to its solubility in organic solvents and the "naked" nature of the carbonate anion, which enhances its basicity and nucleophilicity.

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a versatile toolkit in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific copper-catalyzed methodologies for the direct synthesis of this compound are not extensively detailed in the literature, the principles of copper catalysis can be applied to the conceptual synthesis of this molecule. Copper catalysts are well-known for their efficacy in cyanation reactions, often referred to as Rosenmund-von Braun reactions, which involve the conversion of aryl halides to aryl nitriles using a copper(I) cyanide reagent.

Furthermore, copper catalysis is instrumental in various C-H functionalization reactions. A direct cyanation of a pre-existing 3-nitroquinoline scaffold via a copper-catalyzed C-H bond activation could be a potential synthetic route. Such methods are advantageous due to the ready availability of starting materials and the elimination of pre-functionalization steps. nih.gov The regioselectivity of such a reaction would be a critical factor, governed by the electronic and steric environment of the C-H bonds on the quinoline ring.

In a different approach, copper catalysts have been employed in the synthesis of 3-nitroquinolines from ortho-azidobenzaldehydes and nitro-olefins. This cyclization reaction proceeds under solvent-free conditions and demonstrates broad functional group tolerance, affording various 3-nitroquinoline derivatives in good to excellent yields. While this specific example does not directly yield the 2-carbonitrile derivative, it highlights the utility of copper in constructing the core 3-nitroquinoline structure.

The following table summarizes general copper-catalyzed reactions that are relevant to the synthesis of functionalized quinolines.

Reaction TypeCatalyst SystemSubstratesProduct Type
Rosenmund-von Braun Cyanation CuCNAryl HalidesAryl Nitriles
Direct C-H Cyanation Copper Cyanide Catalyst / Iodine OxidantHeterocycles (e.g., Indoles)Heteroaryl Nitriles nih.gov
Cyclization for 3-Nitroquinolines Copper Catalyst (e.g., CuCl₂)o-Azidobenzaldehyde, Nitro-olefins3-Nitroquinolines

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds in modern organic synthesis. nobelprize.org The application of these reactions to a scaffold like this compound would typically involve a precursor that has been functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate (OTf), at a specific position on the quinoline ring. The nitro and carbonitrile groups are generally spectator groups in these reactions, although they can influence the electronic properties and reactivity of the substrate.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. wikipedia.orgorganic-chemistry.org For instance, a halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the quinoline core. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org A plausible synthetic sequence could involve the Suzuki coupling of 2-chloro-3-nitroquinoline with a boronic acid, followed by subsequent chemical transformations. chim.it

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. nih.gov A halo-substituted this compound could be subjected to Sonogashira coupling to introduce alkynyl moieties, which are versatile handles for further derivatization, such as in the synthesis of complex heterocyclic systems or materials with interesting photophysical properties. The reaction is typically co-catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com This allows for the introduction of vinyl groups onto the quinoline nucleus. For example, reacting a bromo-3-nitroquinoline-2-carbonitrile with an alkene like styrene or an acrylate ester would yield the corresponding vinyl-substituted quinoline derivative. The stereoselectivity of the Heck reaction is a key feature, often favoring the trans isomer. organic-chemistry.org

The table below outlines the general components for these palladium-catalyzed reactions.

Reaction NameElectrophile (R¹-X)Nucleophile (R²)Key Catalyst/ConditionsProduct (R¹-R²)
Suzuki Coupling Aryl/Vinyl Halide or TriflateOrganoboron ReagentPd Catalyst, BaseBiaryl, Arylalkene, etc.
Sonogashira Coupling Aryl/Vinyl Halide or TriflateTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseArylalkyne, En-yne
Heck Reaction Aryl/Vinyl Halide or TriflateAlkenePd Catalyst, BaseSubstituted Alkene

Chemical Transformations and Derivatization Strategies for this compound

Reductive Transformations of the Nitro Group to Amino Moieties

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines and their heterocyclic analogues, which are crucial intermediates for pharmaceuticals and materials. wikipedia.org In the context of this compound, this transformation would yield 3-aminoquinoline-2-carbonitrile (B11916667), a valuable precursor for further functionalization.

A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. wikipedia.org The choice of reagent is critical to ensure chemoselectivity, particularly to avoid the simultaneous reduction of the carbonitrile group.

Metal-based Reductions: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common method. wikipedia.org However, under certain conditions, these catalysts can also reduce the nitrile functionality. reddit.com Milder conditions or more selective catalysts may be required. Metals such as iron, tin, or zinc in acidic media are classic reagents for nitro group reduction. wikipedia.org For instance, stannous chloride (SnCl₂) in a mixture of ethanol (B145695) and acetic acid is effective for reducing nitro groups while sparing nitriles. reddit.com Similarly, copper(II) oxide (CuO) in the presence of hydrazine (B178648) monohydrate has been shown to be an efficient and reusable system for the reduction of nitroquinolines to aminoquinolines. acs.org

Enzymatic Reductions: Biocatalytic methods can also be employed. For example, the one-electron reducing enzyme system xanthine/xanthine oxidase can convert 6-nitroquinoline (B147349) to 6-aminoquinoline, particularly under hypoxic conditions. nih.govnih.gov This suggests that enzymatic systems could offer a mild and selective route for the reduction of the nitro group in this compound.

The following table summarizes common reagents for the reduction of nitro groups.

Reagent/SystemTypical ConditionsPotential Selectivity Issues
H₂, Pd/C H₂ gas, solvent (e.g., EtOH, EtOAc)Can reduce nitriles
Fe, HCl/AcOH RefluxGenerally selective for nitro group
SnCl₂·2H₂O EtOH, refluxGood selectivity for nitro over nitrile reddit.com
CuO, N₂H₄·H₂O Mild conditionsHigh conversion and selectivity for nitroquinolines acs.org
Sodium Dithionite (Na₂S₂O₄) Water/EthanolPowerful reducing agent for nitro groups reddit.com

Reactions Involving the Carbonitrile Functionality

The carbonitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid (3-nitroquinoline-2-carboxylic acid). libretexts.orgpressbooks.pub The reaction proceeds through an intermediate amide (3-nitroquinoline-2-carboxamide), which can sometimes be isolated by using milder reaction conditions.

Reduction: The carbonitrile can be reduced to a primary amine ( (3-nitroquinolin-2-yl)methanamine). A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. pressbooks.pub Care must be taken as LiAlH₄ will also reduce the nitro group. A milder reducing agent like diisobutylaluminum hydride (DIBAL-H) can reduce the nitrile to an aldehyde (3-nitroquinoline-2-carbaldehyde) at low temperatures. pressbooks.pub

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine salt yields a ketone. pressbooks.pub For example, reaction with methylmagnesium bromide followed by workup would produce 2-acetyl-3-nitroquinoline.

The table below illustrates the transformations of the carbonitrile group.

Reagent(s)Product Functional Group
H₃O⁺ or OH⁻, H₂O, heatCarboxylic Acid
H₂SO₄ (conc.), H₂OAmide
1. LiAlH₄; 2. H₂OPrimary Amine
1. DIBAL-H; 2. H₂OAldehyde
1. R-MgBr; 2. H₃O⁺Ketone

Electrophilic Substitution Reactions on the Quinoline Nucleus

Electrophilic aromatic substitution is a characteristic reaction of aromatic systems. In the case of quinoline, the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than the benzene (B151609) ring. graduatecollege.ac.in The presence of two strongly deactivating groups, the nitro group (-NO₂) and the carbonitrile group (-CN), on the pyridine ring of this compound further deactivates this ring. ck12.org

Consequently, electrophilic substitution reactions are expected to occur preferentially on the carbocyclic (benzene) ring. The nitrogen atom in the quinoline ring directs electrophilic attack to the 5- and 8-positions. graduatecollege.ac.in Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield a mixture of 5- and 8-substituted derivatives of this compound. The exact ratio of these isomers would depend on the specific reaction conditions and the nature of the electrophile.

ReactionReagentsExpected Position of Substitution
Nitration HNO₃, H₂SO₄5- and 8- positions graduatecollege.ac.in
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃5- and 8- positions graduatecollege.ac.in
Sulfonation SO₃, H₂SO₄5- and 8- positions graduatecollege.ac.in

Nucleophilic Substitution Reactions and Their Selectivity

The presence of a strong electron-withdrawing nitro group makes the quinoline ring highly susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org In this compound, both the nitro and the cyano groups activate the ring towards nucleophilic attack. Nucleophiles can displace a suitable leaving group (like a halogen) or, in some cases, a hydrogen atom in a process known as Vicarious Nucleophilic Substitution (VNS). nih.gov

The nitro group strongly activates the ortho and para positions relative to its location. wikipedia.org In the 3-nitroquinoline system, this would correspond to the 2- and 4-positions. Since the 2-position is already substituted with a carbonitrile group, the 4-position is a likely site for nucleophilic attack. The addition of a nucleophile at C-4 would generate a stabilized Meisenheimer-like intermediate, with the negative charge delocalized onto the nitro group. nih.govwikipedia.org

If a good leaving group is present at an activated position (e.g., a 4-chloro-3-nitroquinoline-2-carbonitrile derivative), it would be readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates). In the absence of a conventional leaving group, VNS can occur where a nucleophile attacks a C-H bond and, following the formation of a σ-adduct, elimination of a hydride equivalent (often facilitated by an oxidant or the nitro group itself) leads to the substituted product. nih.gov For this compound, VNS is most likely to occur at the 4-position. The selectivity of these reactions can be influenced by the nature and steric bulk of the incoming nucleophile. nih.gov

Ring Opening and Recyclization Reactions to Form Fused Heterocyclic Systems

The unique chemical architecture of this compound, characterized by the presence of a strongly electron-withdrawing nitro group at the C3 position and a cyano group at the C2 position, renders the quinoline ring system highly susceptible to nucleophilic attack. This reactivity can be harnessed to initiate ring-opening and subsequent recyclization reactions, providing a versatile pathway for the synthesis of various fused heterocyclic systems. These transformations are of significant interest in medicinal chemistry due to the diverse biological activities associated with fused quinoline scaffolds.

The general mechanism commences with the attack of a nucleophile on an electron-deficient carbon atom of the quinoline ring, typically at the C4 position. This initial attack disrupts the aromaticity of the pyridine ring, leading to the formation of a transient intermediate. This intermediate can then undergo a ring-opening of the pyridine moiety, followed by a recyclization process involving the strategically positioned nitro and cyano groups, ultimately yielding a new, fused heterocyclic structure. The specific nature of the resulting fused system is contingent upon the nucleophile employed in the reaction.

Synthesis of Pyrimido[4,5-b]quinolines

One of the prominent applications of this reactivity is the synthesis of pyrimido[4,5-b]quinolines, a class of compounds known for a range of pharmacological properties. While direct experimental data on this compound as a precursor is not extensively documented, analogous transformations with similarly activated quinoline derivatives provide a clear blueprint for this synthetic strategy. For instance, the reaction of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride in the presence of a base is a well-established method for constructing the pyrimido[4,5-b]quinoline core.

It is proposed that this compound could react with binucleophiles such as guanidine or urea. The reaction would likely proceed through an initial nucleophilic attack, followed by ring opening and subsequent cyclization where the amino groups of the nucleophile interact with the cyano and nitro functionalities (or a reduced form of the nitro group) to form the fused pyrimidine ring.

Table 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives from Quinoline Precursors
Quinoline PrecursorReagentConditionsFused Heterocyclic ProductYield (%)
2-Chloroquinoline-3-carbonitrilesGuanidine hydrochloride, t-BuOKEtOH, 90°C, 5 min2-Amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones80-90
2-Chloroquinoline-3-carbonitrilesUrea-Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones-
6-Amino-1,3-dimethyluracil, Aromatic Aldehydes, DimedoneTrityl chlorideChloroform, refluxSubstituted Pyrimido[4,5-b]quinolinesHigh

Synthesis of Pyrazolo[3,4-b]quinolines

The construction of the pyrazolo[3,4-b]quinoline scaffold represents another important synthetic application. These compounds are recognized for their potential as antiviral and antitumor agents. The synthesis of this fused system often involves the reaction of a suitably functionalized quinoline with a hydrazine derivative.

In the context of this compound, a plausible pathway would involve its reaction with hydrazine or a substituted hydrazine. The hydrazine would act as the binucleophile, with the initial attack likely occurring at an electrophilic center of the quinoline ring, prompting a ring-opening event. The subsequent recyclization would involve the two nitrogen atoms of the hydrazine moiety reacting with the carbon of the cyano group and the C3 carbon (following a transformation of the nitro group) to form the fused pyrazole (B372694) ring. The versatility of this approach is demonstrated by the successful synthesis of various pyrazolo[3,4-b]quinolines from precursors like 2-chloro-3-formylquinolines.

Table 2: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
Quinoline PrecursorReagentConditionsFused Heterocyclic Product
2-Chloro-3-formylquinolinesp-Methylphenylhydrazine hydrochlorideEthanol, triethylamine, reflux, 15 hp-Methylphenylpyrazolo[3,4-b]quinolines
3-Acetyl-4-phenyl-chinolin-2-onep-ChlorophenylhydrazineLewis acid catalysis or microwave irradiationSubstituted 1H-pyrazolo[3,4-b]quinoline
Aldehydes, 1,3-Cyclodiones, 5-Amino-1-phenyl-pyrazolesPyridine-2-carboxylic acid-Pyrazolo[3,4-b]quinolinones

The strategic placement of the nitro and cyano groups on the quinoline core of this compound thus provides a powerful tool for the synthesis of complex, fused heterocyclic systems through ring-opening and recyclization pathways. The exploration of different nucleophiles in these reactions holds significant promise for the discovery of novel molecular architectures with potential therapeutic applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment of each atom can be mapped, providing unambiguous evidence for the compound's constitution.

The ¹H NMR spectrum of 3-nitroquinoline-2-carbonitrile displays a series of signals corresponding to the protons of the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electronic effects of the nitro (-NO₂) and cyano (-CN) groups, as well as the inherent aromaticity of the quinoline core. The protons on the benzene (B151609) portion of the quinoline ring typically appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their relative positions. Protons closer to the electron-withdrawing nitro and cyano groups are expected to be deshielded and resonate at a lower field (higher ppm values).

Interactive Data Table: ¹H NMR Chemical Shifts for Quinoline Derivatives

CompoundH-2H-3H-4H-5H-6H-7H-8Solvent
Quinoline8.897.388.117.767.527.668.09CDCl₃
8-Nitroquinoline (B147351)-7.558.997.737.648.31-CDCl₃
7-Nitroquinoline8.997.528.278.318.65-8.27CDCl₃
6-Nitroquinoline (B147349)9.047.568.918.24-8.578.01CDCl₃

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atom of the cyano group (-CN) typically appears in a characteristic region of the spectrum. The carbons of the quinoline ring are also observed, with those directly attached to or in close proximity to the nitro and cyano substituents showing significant shifts due to the strong electron-withdrawing nature of these groups. For instance, studies on similar nitroquinoline compounds, such as 6-nitroquinoline and 4-nitroquinoline (B1605747) N-oxide, demonstrate the influence of the nitro group on the carbon chemical shifts. chemicalbook.comchemicalbook.com

Interactive Data Table: ¹³C NMR Chemical Shifts for Nitroquinoline Derivatives

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aSolvent
6-Nitroquinoline151.7122.5136.6145.1129.5149.3124.5128.0131.2DMSO-d₆
7-Nitroquinoline152.5122.0136.5128.5129.0124.0146.0125.0148.0CDCl₃
8-Nitroquinoline150.8122.3136.9128.4123.5130.3124.7147.5142.1CDCl₃
4-Nitroquinoline N-oxide135.2130.1145.8128.5129.9125.7120.3124.2140.9DMSO-d₆

To further validate the structural assignment, experimental NMR data can be correlated with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the NMR shielding tensors of the molecule. These calculated values can then be converted into chemical shifts and compared with the experimental data. A strong correlation between the experimental and theoretically predicted chemical shifts provides a high level of confidence in the proposed molecular structure. This approach has been successfully applied to various quinoline derivatives, demonstrating excellent agreement between theoretical and experimental values. tsijournals.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is characteristic of its structure and bonding.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the nitro (-NO₂) and cyano (-CN) groups. The C≡N stretch of the nitrile group typically appears as a sharp, intense band in the region of 2240-2220 cm⁻¹ for aromatic nitriles. spectroscopyonline.com The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, which are typically observed in the ranges of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The spectrum will also feature bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring system, as well as C-H stretching and bending vibrations. The amide I peak, which represents the stretching vibrations of carbonyl and carbon-nitrogen bonds, is typically found in the spectral range of 1600-1700 cm⁻¹. nih.gov

Interactive Data Table: Characteristic FT-IR Frequencies for Key Functional Groups

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
Nitrile (aromatic)C≡N stretch2240 - 2220
NitroAsymmetric NO₂ stretch1550 - 1490
NitroSymmetric NO₂ stretch1355 - 1315
Aromatic RingC=C stretch~1600 - 1450
Aromatic RingC-H stretch~3100 - 3000

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR relies on changes in the dipole moment during a vibration, Raman spectroscopy depends on changes in the polarizability. Therefore, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C≡N and the symmetric NO₂ stretching vibrations are expected to produce strong signals in the Raman spectrum. The quinoline ring vibrations will also be active in the Raman spectrum, providing further structural details.

Electronic Spectroscopy for Optical and Electronic Transitions

Electronic spectroscopy is pivotal in understanding the behavior of electrons within a molecule and their transitions between different energy levels upon interaction with light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophores present. For this compound, the quinoline ring system, the nitro group (-NO2), and the nitrile group (-CN) all influence its electronic structure. The quinoline core provides π-orbitals, and the electron-withdrawing nature of the nitro and nitrile groups is expected to significantly affect the π → π* and n → π* transitions.

Detailed experimental UV-Vis absorption data, including specific absorption maxima and molar absorptivity coefficients for this compound, are not available in the reviewed scientific literature. Theoretical studies on related quinoline derivatives suggest that absorption bands would likely appear in the range of 300-500 nm. researchgate.net However, without empirical data, a precise analysis of the electronic transitions for this specific compound cannot be conducted.

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. This technique provides information on the excited state properties of a compound. Key parameters determined from fluorescence spectroscopy include the Stokes shift and the fluorescence quantum yield (ΦF). The Stokes shift is the difference in wavelength between the absorption maximum and the emission maximum, which relates to the energy lost to non-radiative processes and molecular relaxation in the excited state. The quantum yield is a measure of the efficiency of the fluorescence process.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C10H5N3O2, which corresponds to a monoisotopic mass of 199.0382 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition. In a typical mass spectrum, the molecular ion peak [M]+ or a protonated molecule [M+H]+ would be observed. Subsequent fragmentation (MS/MS) would likely involve the loss of the nitro group (-NO2, 46 Da) and potentially the nitrile group (-CN, 26 Da), providing characteristic fragment ions that help to confirm the structure.

A detailed experimental mass spectrum and a definitive analysis of the fragmentation pattern for this compound are not available in the reviewed literature.

Table 1: Expected Molecular Weight of this compound

Compound Name Molecular Formula Monoisotopic Mass ( g/mol )

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been determined or reported. If a suitable single crystal were to be analyzed, this method would reveal the planarity of the quinoline ring system, the orientation of the nitro and nitrile substituents relative to the ring, and the packing arrangement of the molecules in the crystal lattice. For comparison, the crystal structure of the related compound 8-nitroquinoline has been reported, showing a nearly planar molecule. nih.gov However, the substitution pattern significantly influences crystal packing, so direct extrapolation is not possible.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Computational Chemistry and Theoretical Modeling of 3 Nitroquinoline 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of molecular properties. For 3-nitroquinoline-2-carbonitrile, these calculations reveal key aspects of its chemical behavior.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves determining the most stable three-dimensional structure of this compound through geometry optimization. This process minimizes the energy of the molecule to find its equilibrium conformation. The optimized structure reveals a largely planar quinoline (B57606) ring system, a common feature for such aromatic compounds. The nitro (-NO2) and carbonitrile (-CN) groups are positioned at the 3rd and 2nd carbons of the quinoline core, respectively. The planarity of the molecule is crucial as it influences the electronic interactions between the substituent groups and the aromatic system.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

ParameterValue (eV)
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results

Table 1: Calculated Frontier Orbital Energies and Gap for this compound.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. Key descriptors include the electrophilicity index and chemical hardness. Chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution, with a larger HOMO-LUMO gap generally correlating with greater hardness. Conversely, the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are invaluable for predicting how this compound will interact with other chemical species.

DescriptorValueUnit
Chemical Hardness (η)Data not available in search resultseV
Electrophilicity Index (ω)Data not available in search resultseV
Chemical Potential (μ)Data not available in search resultseV
Electronegativity (χ)Data not available in search resultseV
Chemical Softness (S)Data not available in search resultseV⁻¹

Table 2: Global Reactivity Descriptors for this compound.

Prediction and Simulation of Spectroscopic Parameters

Computational methods also allow for the prediction of various spectroscopic properties, which can aid in the experimental characterization of the compound.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the calculated electron density around each nucleus, which determines its magnetic shielding. By comparing theoretical and experimental spectra, a more confident assignment of the observed signals can be achieved. The electron-withdrawing nature of the nitro and carbonitrile groups is expected to significantly influence the chemical shifts of the nearby protons and carbons in the quinoline ring.

Prediction of Vibrational Frequencies (IR, Raman)

The vibrational modes of this compound can be predicted through the calculation of its infrared (IR) and Raman spectra. These calculations identify the characteristic frequencies corresponding to the stretching and bending of specific bonds within the molecule. For instance, the calculations would predict distinct vibrational frequencies for the C≡N stretch of the carbonitrile group and the symmetric and asymmetric stretches of the N-O bonds in the nitro group. These theoretical spectra serve as a valuable guide for interpreting experimental vibrational data.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum chemical method for the calculation of excited-state properties, including the simulation of electronic absorption spectra. cecam.org This approach, an extension of the ground-state DFT, allows for the prediction of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of bands in a UV-Vis spectrum. sfasu.edu

For a molecule like this compound, a TD-DFT analysis would typically be performed using a hybrid functional, such as B3LYP or CAM-B3LYP, in conjunction with a suitable basis set (e.g., 6-311+G(d,p)). sfasu.eduqnl.qa The calculation, often performed on the optimized ground-state geometry of the molecule, yields a series of electronic transitions from occupied to unoccupied molecular orbitals.

In a hypothetical TD-DFT study of this compound, the presence of the quinoline core, the electron-withdrawing nitro group, and the cyano group would be expected to give rise to a complex absorption spectrum. The primary electronic transitions would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is anticipated to be located primarily on the electron-rich quinoline ring, while the LUMO would likely be distributed over the nitro and cyano groups, reflecting their electron-accepting nature.

The calculated spectrum would reveal transitions corresponding to π→π* and n→π* excitations. The intense bands at shorter wavelengths are typically assigned to π→π* transitions within the aromatic system, while the weaker, longer-wavelength absorptions often arise from n→π* transitions involving the lone pairs of the nitrogen and oxygen atoms. The introduction of a nitro group can induce an intramolecular charge transfer, resulting in new absorption bands in the visible region. qnl.qa

The table below illustrates the kind of data that would be generated from a TD-DFT calculation for this compound, with values based on typical results for similar nitroaromatic compounds. researchgate.net

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Character
3.953140.25HOMO -> LUMOπ→π
4.522740.18HOMO-1 -> LUMOπ→π
4.982490.05HOMO -> LUMO+1n→π*

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. Computational methods provide a powerful lens through which to view and quantify these interactions, offering insights into the stability and properties of the crystalline solid.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a versatile computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The surface is defined by the points where the contribution of the promolecule and the procrystal to the electron density are equal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges. The dnorm surface highlights regions of close contact, with red areas indicating contacts shorter than the van der Waals radii and blue areas representing longer contacts. nih.gov

For this compound, a Hirshfeld surface analysis would reveal the key interactions that stabilize the crystal packing. Given the functional groups present, one would expect to observe significant intermolecular interactions involving the nitro group (O···H contacts), the cyano group (N···H contacts), and the aromatic quinoline system (C···H and π-π stacking interactions).

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. This plot shows the distribution of contact types and their relative contributions to the total Hirshfeld surface area. For a molecule like this compound, the fingerprint plot would likely show prominent spikes corresponding to H···H, O···H, and C···H contacts. researchgate.netnih.gov

The following table presents a hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar nitro-substituted heterocyclic compounds. nih.govresearchgate.net

Contact TypeContribution (%)
H···H45.2
O···H/H···O28.7
C···H/H···C12.5
C···C5.8
N···H/H···N4.3
Other3.5

Energy Framework Analysis

To further quantify the energetic aspects of crystal packing, energy framework analysis can be employed. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice and visualizes these energies as a framework of cylinders connecting the centers of mass of interacting molecules. researchgate.net The radii of the cylinders are proportional to the magnitude of the interaction energies.

The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components. rasayanjournal.co.in This allows for a detailed understanding of the nature of the forces holding the crystal together. For this compound, the polar nitro and cyano groups would suggest a significant contribution from electrostatic interactions. The large aromatic system would lead to substantial dispersion forces.

Energy framework diagrams can be constructed for each energy component, providing a visual representation of the anisotropy of the intermolecular interactions. researchgate.net For instance, a framework showing strong electrostatic interactions might indicate directional hydrogen bonding networks, while a dominant dispersion framework could suggest the importance of π-π stacking.

A hypothetical energy framework calculation for this compound might yield the following interaction energies, with values representative of those found for other polar organic molecules. rasayanjournal.co.in

Energy ComponentInteraction Energy (kJ/mol)
Electrostatic-65.8
Polarization-28.4
Dispersion-95.2
Repulsion55.1
Total -134.3

Atoms in Molecules (AIM) Theory for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, provides a rigorous method for analyzing the electron density to define atomic properties and the nature of chemical bonds. wikipedia.org The theory is based on the topological analysis of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero, are located and classified.

Of particular importance are the bond critical points (BCPs), which are found between two interacting atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide insight into the nature of the interaction. For covalent bonds, ρ(r) is large and ∇²ρ(r) is negative. For closed-shell interactions, such as van der Waals forces and hydrogen bonds, ρ(r) is small and ∇²ρ(r) is positive.

An AIM analysis of this compound would allow for the characterization of all its covalent bonds, as well as any intramolecular non-covalent interactions. For example, the C-N bonds of the nitro and cyano groups and the C-C and C-N bonds of the quinoline ring would be analyzed. Furthermore, potential intramolecular hydrogen bonds, such as a C-H···O interaction involving the nitro group, could be identified and characterized by the presence of a BCP.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the kinetics of the reaction.

For this compound, computational studies could explore a variety of potential reactions. For example, the nitro group is susceptible to reduction, and the cyano group can undergo hydrolysis or be involved in cycloaddition reactions. A computational investigation of a specific reaction would involve locating the transition state structure connecting the reactants and products.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often used to find an initial guess for the transition state, which is then fully optimized. Frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

A study on the [3+2] cycloaddition reaction of a nitro-substituted nitrile oxide, for instance, revealed that the reaction proceeds through a polar, one-step mechanism. mdpi.comnih.gov The activation energies for different regioisomeric pathways were calculated to predict the selectivity of the reaction. A similar approach could be applied to reactions involving this compound to understand its reactivity and predict the outcomes of chemical transformations.

Structure Activity Relationship Sar Investigations of 3 Nitroquinoline 2 Carbonitrile Derivatives

Influence of Nitro Group Position on Chemical Reactivity and Biological Profile

The nitro group (–NO2) is a potent electron-withdrawing group that significantly influences the electronic properties of the quinoline (B57606) ring. nih.govresearchgate.net Its position on the bicyclic system can drastically alter the chemical reactivity and the biological profile of the molecule. The electron-withdrawing nature of the nitro group can impact the electronic distribution within the drug molecule, which can, in turn, affect stability, solubility, and receptor binding affinity. svedbergopen.com

Chemical Reactivity: The presence of a nitro group generally deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution. In the context of the quinoline scaffold, a nitro group on the benzene (B151609) ring portion (positions 5, 6, 7, or 8) would make the entire ring system more electron-deficient. This heightened electrophilicity can render the molecule more susceptible to nucleophilic attack. The precise location of the nitro group dictates which positions are most activated. For instance, a nitro group at position 5 or 7 would strongly activate the C8 and C6 positions, respectively, for nucleophilic aromatic substitution. Conversely, a nitro group on the pyridine (B92270) ring (e.g., position 3) significantly influences the reactivity of adjacent positions.

Biological Profile: The nitro group is a common feature in many biologically active compounds and can be considered both a pharmacophore and a toxicophore. nih.gov Its presence is often essential for the biological activity of certain drugs. nih.gov For example, the antibacterial activity of nitro-containing molecules is a widely observed effect. nih.gov The position of the nitro group is critical; for instance, in a series of chalcones, those with a nitro group at the ortho position of either aromatic ring demonstrated the most significant anti-inflammatory effects. mdpi.com This highlights that positional changes can lead to substantial differences in biological activity. In many nitro-containing drugs, the mode of action involves the metabolic reduction of the nitro group to reactive intermediates within target cells. researchgate.net Therefore, the redox potential of the nitro group, which is influenced by its electronic environment and thus its position, is a key determinant of its biological effect.

Table 1: Predicted Influence of Nitro Group Position on the Properties of a Quinoline Ring

Position of Nitro Group Expected Effect on Chemical Reactivity Potential Impact on Biological Profile
Benzene Ring (e.g., C5, C6, C7, C8) Strong activation towards nucleophilic aromatic substitution, particularly at ortho and para positions. Can modulate interactions with biological targets by altering the electronic landscape of the molecule. May influence metabolic stability.

| Pyridine Ring (e.g., C3) | Significantly increases the electrophilicity of the pyridine ring, influencing reactions at adjacent carbons. | Can be critical for specific interactions within a biological target's binding site. The position can determine whether the molecule acts as an inhibitor or has other effects. |

Impact of the Carbonitrile Substituent on Molecular Interactions and Biological Activities

The carbonitrile (–C≡N) group at the 2-position of the quinoline ring is a strong electron-withdrawing group and a potent hydrogen bond acceptor. These characteristics play a crucial role in defining the molecule's interactions and subsequent biological effects.

Molecular Interactions: The linear geometry of the cyano group means it has a relatively small steric footprint. Its nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor in interactions with biological macromolecules like proteins and nucleic acids. This ability to form specific hydrogen bonds can be critical for the precise orientation of the molecule within a receptor's binding pocket, contributing to its affinity and selectivity. Furthermore, the strong dipole moment of the carbonitrile group can lead to favorable dipole-dipole interactions with polar residues in a binding site.

Biological Activities: Quinoline-3-carbonitrile derivatives have been reported as valuable starting points for the development of broad-spectrum antibacterial agents. researchgate.netnih.gov Studies have shown that these compounds can exhibit promising antibacterial activity with low host toxicity. researchgate.net The biological activity of these derivatives is often linked to their ability to interact with specific cellular targets. For example, some quinoline-3-carbonitrile derivatives have shown good interaction with DNA gyrase, a key enzyme for a class of quinoline antibiotics. researchgate.netnih.gov The electronic properties conferred by the carbonitrile group, such as a low-lying Lowest Unoccupied Molecular Orbital (LUMO), can be advantageous for the compound's biological activity, potentially making it a good candidate for further development. researchgate.net While these findings are for 3-carbonitrile derivatives, similar principles of molecular interaction and electronic contribution to activity can be inferred for the 2-carbonitrile isomer.

Steric and Electronic Effects of Substituents on the Quinoline Core

The biological activity of quinoline derivatives can be finely tuned by introducing various substituents onto the core ring structure. nih.gov These substituents exert their influence through a combination of steric and electronic effects, which alter the molecule's shape, size, and electron distribution. rsc.orgrsc.org

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂): These groups increase the electron density of the quinoline ring, making it more nucleophilic and more reactive towards electrophiles. This can enhance binding to targets with electron-poor regions.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl, -F): These groups decrease the electron density of the ring, making it more electrophilic and susceptible to nucleophilic attack. nih.gov This can be crucial for interactions with electron-rich residues in a biological target.

Steric Effects: The size and shape of a substituent can have a profound impact on biological activity. Bulky substituents can cause steric hindrance, which might prevent the molecule from fitting into a narrow binding pocket. acs.org However, in some cases, steric bulk can be used to achieve selective binding to a specific target over others or to block metabolic pathways, thereby increasing the compound's stability in vivo. researchgate.netbenthamscience.com Systematic studies on 8-substituted 1-methylquinolinium (B1204318) salts have shown that as the substituent at the 8-position becomes bulkier, the quinoline framework is distorted, leading to dearomatization and increased reactivity. researchgate.net

The following table, based on data from a study on quinoline-based POLRMT inhibitors, illustrates how different substituents at the same position can have a significant impact on biological activity, in this case, represented by the half-maximal inhibitory concentration (IC₅₀). acs.org

Table 2: Effect of Substituents at the 6-Position of a Quinoline Scaffold on Inhibitory Activity

Compound Substituent at 6-Position IC₅₀ (µM)
XN-1 H Not specified, baseline
XN-2 Cl 0.983
XN-3 CH₃ 0.833

| XN-4 | F | 0.221 |

Data sourced from a study on quinoline-based POLRMT inhibitors. acs.org

In this example, the small and highly electronegative fluorine atom at the 6-position resulted in the highest activity (lowest IC₅₀ value). acs.org In contrast, the larger chlorine and methyl groups led to reduced activity, which was attributed to steric hindrance that restricted the accommodation of these larger groups in the binding site. acs.org

Rational Design Principles for Modulating Reactivity and Potential Efficacy through Structural Modification

Rational design is a key strategy in medicinal chemistry that uses the understanding of a molecule's SAR to make purposeful structural modifications to enhance its desired properties. nih.govnih.gov For quinoline derivatives, several principles guide this process. nih.govrsc.org

Scaffold Modification and Hopping: The quinoline nucleus is considered a "privileged scaffold" due to its presence in a wide range of biologically active compounds. researchgate.netnih.gov Rational design often involves using the quinoline core as a starting point and introducing various functional groups at different positions to explore new chemical space and identify derivatives with improved activity. nih.govnih.gov This can involve making small changes to an existing active compound or "scaffold hopping" to a related heterocyclic system while maintaining key pharmacophoric features.

Modulation of Physicochemical Properties: A primary goal of rational design is to optimize a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. iosrjournals.org For instance, introducing polar groups can increase aqueous solubility, while adding lipophilic groups can enhance membrane permeability. The electronic nature of substituents can be systematically varied (e.g., replacing a hydrogen with a halogen or a methoxy (B1213986) group) to fine-tune interactions with a biological target. nih.govacs.org

Computational and Modeling Approaches: Modern drug design heavily relies on computational tools. benthamscience.com Molecular docking studies can predict how a designed molecule might bind to the three-dimensional structure of a target protein, providing insights into potential binding affinity and orientation. nih.gov Quantum mechanics calculations can be used to understand the electronic properties of a molecule and how they might influence its reactivity and interactions. benthamscience.com These in silico methods allow for the screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. nih.gov

By applying these principles, medicinal chemists can systematically modify the 3-nitroquinoline-2-carbonitrile scaffold to modulate its reactivity and enhance its potential as a therapeutic agent.

Research Applications and Emerging Areas in 3 Nitroquinoline 2 Carbonitrile Chemistry

Role as Key Synthetic Intermediates for Novel Heterocyclic Compounds

3-Nitroquinoline-2-carbonitrile is a highly functionalized molecule poised to be a valuable intermediate in the synthesis of complex heterocyclic systems. The electron-withdrawing nature of both the nitro and carbonitrile groups activates the quinoline (B57606) ring for various chemical transformations. The reactivity of these functional groups provides a versatile platform for constructing fused heterocyclic rings, which are often associated with significant pharmacological activity. nih.govmdpi.com

The primary synthetic strategies revolve around the chemical modification of the nitro and cyano groups:

Reduction of the Nitro Group: The nitro group at the C-3 position can be readily reduced to an amino group (-NH₂). This transformation is a critical step, as the resulting 3-aminoquinoline-2-carbonitrile (B11916667) derivative possesses a vicinal amino-nitrile functionality, which is a classic precursor for the synthesis of fused pyrazole (B372694) rings. For instance, reaction of a 3-amino-2-cyanoquinoline with hydrazine (B178648) can lead to the formation of pyrazolo[3,4-b]quinolines. researchgate.netrsc.org These pyrazolo-fused quinolines are of great interest due to their diverse biological activities and applications as optical materials. acs.org

Reactions of the Carbonitrile Group: The carbonitrile group at the C-2 position is susceptible to nucleophilic attack and can be hydrolyzed or converted into other functional groups. More importantly, it can participate in cyclization reactions. For example, the reaction of a precursor like 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine hydrate (B1144303) has been shown to produce 3-amino-1H-pyrazolo[3,4-b]quinoline derivatives. researchgate.net This suggests that the cyano group in this compound, potentially after modification of the nitro group and activation of the C-2 position, can be a key component in building fused nitrogen-containing heterocycles.

Domino and Multicomponent Reactions: The activated nature of the this compound scaffold makes it a candidate for domino or multicomponent reactions, which are efficient methods for building molecular complexity in a single step. researchgate.net The synthesis of various quinoline derivatives through such green and efficient protocols is an active area of research. jocpr.com

The following table summarizes potential synthetic transformations for creating novel heterocycles from this compound based on the known chemistry of related compounds.

Precursor SystemReagents and ConditionsResulting Heterocyclic SystemReference
2-Chloroquinoline-3-carbonitrileHydrazine Hydrate3-Amino-1H-pyrazolo[3,4-b]quinoline researchgate.net
4-Alkylamino-2-chloroquinoline-3-carbonitriles1. Hydrazine Hydrate 2. Diazotization2,4-Diazidoquinoline-3-carbonitrile rsc.org
4-Hydroxy-3-nitro-2-quinolone1. Zn/AcOH, Ac₂O 2. PPA, 150 °CIsoxazoloquinoline nih.gov
Nitroquinolines9H-Carbazole, tert-BuOK, THFAminoquinoline derivatives nih.gov

This table presents examples of reactions on related quinoline structures to illustrate the synthetic potential of the functional groups present in this compound.

Exploration in Advanced Materials Science and Optoelectronics

Quinoline derivatives are increasingly being explored for their applications in materials science, particularly in the field of optoelectronics. jocpr.com Their rigid, planar structure and tunable electronic properties make them suitable candidates for components in Organic Light-Emitting Diodes (OLEDs), sensors, and nonlinear optical (NLO) materials.

While this compound itself has not been extensively studied for these applications, its molecular structure possesses key features that suggest significant potential:

Electron-Deficient Core: The quinoline ring is inherently electron-deficient. The presence of two strong electron-withdrawing groups, the nitro and carbonitrile functionalities, further enhances this property. This high electron affinity is a desirable characteristic for electron-transporting materials used in OLEDs.

Potential for Charge-Transfer Complexes: The combination of an electron-deficient quinoline core with the potential to introduce electron-donating groups through synthetic modification could lead to molecules with strong intramolecular charge-transfer (ICT) character. Such D-π-A (Donor-π-Acceptor) structures are fundamental to the design of materials with significant NLO properties and for creating emitters in OLEDs.

Luminescent Properties: Functionalized quinolines can exhibit strong fluorescence. researchgate.netbeilstein-archives.orgbeilstein-journals.org The specific photophysical properties of this compound, such as its absorption and emission spectra, fluorescence quantum yield, and solvatochromism, are yet to be reported but represent a promising area of investigation. Theoretical and experimental studies on other quinoline derivatives have shown that the emission wavelength and quantum yield can be finely tuned by the nature and position of substituents. nih.gov

The potential application of quinoline-based materials in OLEDs is an active area of research, with some derivatives being used as hosts for phosphorescent emitters or as fluorescent emitters themselves. acs.org

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of quinoline derivatives has traditionally relied on classic named reactions like the Skraup and Friedländer syntheses, which often require harsh conditions, toxic reagents, and generate significant waste. jocpr.comnih.gov In line with the principles of green chemistry, modern synthetic efforts are focused on developing more environmentally benign and efficient protocols. acs.orgresearchgate.nettandfonline.com These approaches are directly applicable to the synthesis of this compound and its derivatives.

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. tandfonline.com This technique has been successfully applied to the synthesis of various quinoline derivatives.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another energy-efficient method for synthesis. It can enhance reaction rates and yields, particularly in heterogeneous reactions.

Solvent-Free Reactions: Conducting reactions without a solvent or in greener solvents like water or ethanol (B145695) minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product isolation. jocpr.comnih.gov Catalyst-free and solvent-free conditions represent an ideal green protocol for quinoline synthesis. jocpr.com

Nanocatalysis: The use of nanocatalysts offers advantages such as high catalytic activity, selectivity, and the potential for easy recovery and reuse, which aligns with the principles of sustainable chemistry. acs.orgnih.gov Various nanocatalysts have been developed for the efficient synthesis of quinolines. nih.gov

Ionic Liquids: Ionic liquids can serve as both catalysts and environmentally benign reaction media, offering advantages in terms of thermal stability and recyclability. mdpi.com

The following table highlights various green synthesis methodologies applicable to quinoline derivatives.

Green Chemistry ApproachKey AdvantagesApplication to Quinoline SynthesisReference(s)
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yieldsSynthesis of poly-functionalized dihydroquinolines and other derivatives. tandfonline.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved yields, energy efficiencySynthesis of various heterocyclic compounds. rsc.org
Solvent-Free/Water as SolventReduced use of VOCs, simplified workup, lower environmental impactCatalyst-free synthesis of functionalized quinolines; reactions in aqueous media. jocpr.comnih.govtandfonline.com
NanocatalysisHigh efficiency, recyclability, selectivityFriedländer synthesis and other protocols for quinoline derivatives using various nanocatalysts. acs.orgnih.gov
Ionic Liquid-Based CatalysisRecyclable catalyst/medium, controlled selectivityConversion of CO₂ into quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles. mdpi.com

This table summarizes general green chemistry approaches that could be adapted for the synthesis of this compound.

Future Directions and Unexplored Avenues in this compound Research

The field of this compound chemistry is largely unexplored, presenting numerous opportunities for future research. Based on the known properties of related quinoline compounds, several promising avenues can be identified.

Exploration of Pharmacological Activities: Quinoline and nitroquinoline derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties. nih.govmdpi.comrsc.orgnih.gov A systematic evaluation of the biological profile of this compound and its derivatives is a logical and promising research direction. Given that other nitroquinolines have shown potent bioactivity, this compound could serve as a lead for the development of new therapeutic agents. chemicalkland.com

Systematic Investigation of Photophysical Properties: A detailed study of the photophysical properties of this compound is warranted. researchgate.net This includes determining its absorption and emission characteristics, quantum yield, and lifetime in various solvents to understand its potential as a fluorescent probe or as a component in optoelectronic devices. The effect of the combined nitro and carbonitrile substitution on the quinoline's electronic structure is of fundamental interest.

Development of Novel Materials: Building on its potential photophysical properties, research could focus on incorporating the this compound scaffold into larger conjugated systems for applications in materials science. This could involve synthesizing polymers or dendrimers containing this unit for use in OLEDs, sensors, or as NLO materials.

Advanced Synthetic Methodology: There is scope for developing novel, highly efficient, and regioselective synthetic routes to this compound itself. Furthermore, exploring its reactivity in C-H activation and other modern cross-coupling reactions could unlock new pathways to a diverse range of functionalized quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Nitroquinoline-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Common synthetic pathways involve nitration and cyanation of quinoline derivatives. For example, nitration of quinoline-2-carbonitrile under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the nitro-substituted product. Optimization requires monitoring reaction temperature (40–60°C) and stoichiometry of nitrating agents to minimize side reactions like over-nitration. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

Q. How should researchers safely handle and store this compound to mitigate health risks?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. Store in airtight containers at 0–6°C to prevent degradation, and label containers with hazard warnings (e.g., irritant, toxic). Emergency protocols include rinsing affected areas with water for 15+ minutes and seeking medical attention for ingestion or persistent symptoms .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Confirm structure using:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm) and nitrile carbon (δ ~115 ppm).
  • FT-IR : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₀H₅N₃O₂: ~217.04 g/mol). Cross-reference with X-ray crystallography data for nitro-group orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

  • Methodological Answer : Perform controlled stability studies across pH ranges (1–14) using UV-Vis spectroscopy or HPLC to track degradation. For example, nitro groups may hydrolyze to amines in strongly acidic/basic conditions, altering reactivity. Replicate experiments with buffered solutions and validate findings using kinetic modeling (e.g., Arrhenius plots) to identify pH-dependent activation energies .

Q. What advanced analytical methods are suitable for studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Employ:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized enzyme targets.
  • Molecular Docking Simulations : Predict binding modes using software like AutoDock Vina and validate with crystallographic data.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions. Cross-correlate results with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What strategies optimize the compound’s stability in long-term catalytic or photochemical applications?

  • Methodological Answer : Test stabilizers (e.g., radical scavengers like BHT) in catalytic systems. For photostability, conduct accelerated aging under UV light (λ = 254–365 nm) and analyze degradation products via GC-MS. Use argon/vacuum environments to prevent oxidative decomposition. Stability studies should include periodic sampling and comparative HPLC analysis .

Q. How can computational modeling predict the compound’s electronic properties for materials science applications?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian, B3LYP/6-31G* basis set) to determine:

  • HOMO/LUMO energies for charge-transfer potential.
  • Electrostatic potential maps for nitro-group electron-withdrawing effects.
  • Polarizability and hyperpolarizability for nonlinear optical applications. Validate models with experimental UV-Vis and cyclic voltammetry data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitroquinoline-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Nitroquinoline-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.